1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid and a ketone group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Functionalization with Carboxylic Acid and Ketone Groups: The carboxylic acid and ketone groups can be introduced through oxidation reactions or by using appropriate carboxylation and acylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: Used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas.
1-(2,4-Difluorophenyl)biguanide hydrochloride: Used in proteomics research as a chaotropic agent.
Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate: Used in biological and biochemical research.
Uniqueness
1-(2,4-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both a difluorophenyl group and a pyrrolidine ring with carboxylic acid and ketone functionalities makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-6-1-2-9(8(13)5-6)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPPUWLPIPNED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398786 | |
Record name | 1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-33-0 | |
Record name | 1-(2,4-Difluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618070-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-DIFLUOROPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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